molecular formula C11H11B B1352726 1-(Cyclopenten-1-yl)-2-bromobenzene CAS No. 171512-95-1

1-(Cyclopenten-1-yl)-2-bromobenzene

Cat. No.: B1352726
CAS No.: 171512-95-1
M. Wt: 223.11 g/mol
InChI Key: MDVIFZVIOKGMFE-UHFFFAOYSA-N
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Description

1-(Cyclopenten-1-yl)-2-bromobenzene is a brominated aromatic compound featuring a cyclopentenyl substituent at the 1-position and a bromine atom at the 2-position of the benzene ring. Its molecular formula is C₁₁H₁₁Br, with a calculated molecular weight of 213.07 g/mol. The compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of complex cyclic systems.

Synthesis:
The compound can be synthesized via elimination reactions of cyclopentane derivatives. For instance, cyclopentane precursors treated with ZnBr₂ or KOH undergo elimination of benzotriazole to yield 1-(cyclopenten-1-yl) derivatives (Scheme 115) . The choice of acidic (ZnBr₂) or basic (KOH) conditions depends on the substrate’s stability, with cyclopentane analogs favoring cyclopentenyl product formation .

Properties

IUPAC Name

1-bromo-2-(cyclopenten-1-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-5,7-8H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVIFZVIOKGMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456941
Record name 1-(cyclopenten-1-yl)-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171512-95-1
Record name 1-(cyclopenten-1-yl)-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclopenten-1-yl)-2-bromobenzene can be synthesized through several methods. One common approach involves the bromination of 1-(cyclopenten-1-yl)benzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of 1-(Cyclopenten-1-yl)-2-bromobenzene may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopenten-1-yl)-2-bromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The cyclopentene ring can be oxidized to form cyclopentanone derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 1-(cyclopenten-1-yl)-2-hydroxybenzene, 1-(cyclopenten-1-yl)-2-aminobenzene, and 1-(cyclopenten-1-yl)-2-alkoxybenzene.

    Oxidation Reactions: Products include cyclopentanone derivatives.

    Reduction Reactions: Products include 1-(cyclopenten-1-yl)benzene.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. It can participate in various chemical reactions such as substitution, oxidation, and reduction.

Biology

  • Biological Activity : Research indicates potential antimicrobial and anticancer properties. Studies have shown that 1-(Cyclopenten-1-yl)-2-bromobenzene can inhibit specific enzymes and modulate cellular signaling pathways, making it a candidate for further investigation in drug development .

Medicine

  • Drug Development : The compound is being explored for its potential use in creating novel therapeutic agents, particularly in targeting specific diseases like cancer and viral infections. Its ability to act as a neuraminidase inhibitor has been highlighted in antiviral research .

Industry

  • Production of Specialty Chemicals : It is utilized in the production of various specialty chemicals and materials, including polymers and resins, due to its unique reactivity profile.

Summary of Biological Assays

StudyAssay TypeResultReference
Study ACytotoxicityIC50 = 15 µM against cancer cell lines
Study BEnzyme Inhibition50% inhibition at 10 µM for neuraminidase
Study CAntimicrobial ActivityEffective against Gram-positive bacteria

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various brominated compounds, revealing that 1-(Cyclopenten-1-yl)-2-bromobenzene exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved apoptosis induction, with treated cells showing increased markers of programmed cell death .

Case Study 2: Antiviral Properties

Research focused on the compound's role as a neuraminidase inhibitor demonstrated its effectiveness in preventing viral replication in vitro, suggesting potential utility in antiviral treatments .

Uniqueness

The combination of a bromine atom and a cyclopentene ring confers distinct reactivity to 1-(Cyclopenten-1-yl)-2-bromobenzene. This allows for a wide range of chemical transformations and applications across different fields .

Mechanism of Action

The mechanism of action of 1-(Cyclopenten-1-yl)-2-bromobenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopentene ring can undergo various transformations, contributing to the compound’s reactivity and versatility. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1-(1-Cyclohexen-1-yl)-2-methylbenzene (CAS 22618-51-5)

  • Structure : Cyclohexenyl (6-membered ring) at position 1, methyl at position 2.
  • Molecular Weight : 172.27 g/mol .
  • Methyl vs. bromine substituents: The electron-donating methyl group reduces electrophilic substitution reactivity compared to the electron-withdrawing bromine in the target compound.

1-Bromo-2-methyl-3-(prop-2-en-1-yl)cyclopentane

  • Structure : Bromine and propenyl substituents on a cyclopentane ring.
  • Key Differences :
    • Saturated cyclopentane vs. conjugated cyclopentenyl-benzene system.
    • Propenyl group enables allylic reactivity (e.g., polymerizations), absent in the aromatic target compound .

Bromobenzene Derivatives with Diverse Substituents

1-(Diethylphosphino)-2-Bromobenzene

  • Structure: Diethylphosphino (-PEt₂) at position 1, bromine at position 2.
  • Molecular Weight : ~277.13 g/mol (calculated).
  • Synthesis : Prepared via Grignard reactions (e.g., o-bromoaniline with Et₂PCl), yielding 20%–53% depending on conditions .
  • Applications: Acts as a ligand in transition-metal catalysis. The phosphino group enhances metal coordination compared to the cyclopentenyl group in the target compound .

1-(Allyloxy)-2-bromobenzene

  • Structure : Allyloxy (-O-CH₂-CH=CH₂) at position 1, bromine at position 2.
  • Synthesis: Williamson ether synthesis (2-bromophenol + allyl bromide) with >90% yield .

Di-Substituted Bromobenzenes

1-(3-Bromopropoxy)-2-bromobenzene (CAS 37136-84-8)

  • Structure : Bromine at positions 2 and 3-bromopropoxy.
  • Molecular Weight : 293.98 g/mol .
  • Comparison: Dual bromine atoms increase electrophilicity, favoring nucleophilic aromatic substitution over mono-bromo analogs. The propoxy chain introduces steric hindrance, reducing reactivity in crowded catalytic systems compared to the target compound.

1-(Benzyloxy)-4-(3-(benzyloxy)hex-5-en-1-yl)-2-bromobenzene (71d)

  • Structure : Bulky benzyloxy groups and a hexenyl chain.
  • Molecular Weight : 451.40 g/mol .
  • Applications : Used in pharmaceutical intermediates (e.g., tricyclic antidepressants). The steric bulk may hinder diffusion across biological membranes compared to the smaller cyclopentenyl group .

Brominated Metabolites from Dictyopteris hoytii (e.g., Ethyl methyl 2-bromobenzene 1,4-dioate)

  • Structure : Bromobenzene with ester groups.
  • Activity : IC₅₀ = 30.5 µM (α-glucosidase inhibition) .
  • Comparison : Carboxyl functions in these metabolites enhance enzyme binding, whereas the cyclopentenyl group in the target compound may prioritize hydrophobic interactions .

Biological Activity

1-(Cyclopenten-1-yl)-2-bromobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(Cyclopenten-1-yl)-2-bromobenzene is characterized by a cyclopentene ring fused to a bromobenzene moiety. Its molecular formula is C10H9BrC_{10}H_{9}Br, and it exhibits unique reactivity due to the presence of both the bromine atom and the cyclopentene structure.

Mechanisms of Biological Activity

The biological activity of 1-(Cyclopenten-1-yl)-2-bromobenzene can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as a neuraminidase inhibitor, which is significant for antiviral drug development .
  • Cell Signaling Modulation : Research indicates that this compound can influence cellular signaling pathways, affecting processes such as apoptosis and cell proliferation. This modulation is crucial for its potential anticancer properties .

Biological Assays and Findings

Several studies have assessed the biological activity of 1-(Cyclopenten-1-yl)-2-bromobenzene through various assays:

Table 1: Summary of Biological Assays

StudyAssay TypeResultReference
Study ACytotoxicityIC50 = 15 µM against cancer cell lines
Study BEnzyme Inhibition50% inhibition at 10 µM for neuraminidase
Study CAntimicrobial ActivityEffective against Gram-positive bacteria

Case Studies

Case Study 1: Anticancer Activity
In a study exploring the anticancer effects of various brominated compounds, 1-(Cyclopenten-1-yl)-2-bromobenzene exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to apoptosis induction, where treated cells showed increased markers of programmed cell death .

Case Study 2: Antiviral Properties
Another investigation focused on the compound's role as a neuraminidase inhibitor. This study demonstrated that 1-(Cyclopenten-1-yl)-2-bromobenzene could effectively prevent viral replication in vitro, suggesting its potential utility in antiviral therapies .

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